molecular formula C8H13NO2 B2680142 1-Acetylpiperidine-3-carbaldehyde CAS No. 1082481-93-3

1-Acetylpiperidine-3-carbaldehyde

Cat. No.: B2680142
CAS No.: 1082481-93-3
M. Wt: 155.197
InChI Key: SYUMWXVBQIRTKG-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H13NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

1-Acetylpiperidine-3-carbaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the acylation of piperidine derivatives. For instance, the reaction of piperidine with acetic anhydride in the presence of a catalyst can yield 1-acetylpiperidine. Subsequent oxidation of this intermediate with reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale acylation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3.

    Reduction: NaBH4, LiAlH4.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-acetylpiperidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but lacking the acetyl and aldehyde groups.

    1-Acetylpiperidine: Similar to 1-acetylpiperidine-3-carbaldehyde but without the aldehyde group.

    Piperidine-3-carbaldehyde: Lacks the acetyl group but contains the aldehyde group.

Uniqueness: this compound is unique due to the presence of both the acetyl and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

1-acetylpiperidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUMWXVBQIRTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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